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Abstract
Tasipimidine is a selective α2A-adrenoceptor agonist under investigation for various

therapeutic applications. A thorough understanding of its metabolic fate and excretion pathways

is critical for its continued development and safe clinical use. This technical guide provides a

detailed overview of the current knowledge regarding the metabolism and excretion of

tasipimidine, with a primary focus on preclinical data obtained in canine models. The

document summarizes key quantitative data, outlines experimental methodologies, and

visualizes the primary metabolic transformations and analytical workflows.

Introduction
Tasipimidine, also known as ODM-105, is a potent and selective agonist of the α2A-

adrenergic receptor.[1] It is approved in the European Union under the brand name Tessie for

the short-term treatment of fear and anxiety in dogs.[1] Furthermore, tasipimidine is under

clinical investigation for the treatment of insomnia in humans.[2][3] As with any drug candidate,

a comprehensive characterization of its absorption, distribution, metabolism, and excretion

(ADME) profile is paramount. This guide focuses specifically on the metabolism and excretion

pathways of tasipimidine, consolidating available data into a structured and accessible format

for researchers and drug development professionals.
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Metabolism
The metabolism of tasipimidine primarily occurs via Phase I biotransformation reactions,

specifically demethylation and dehydrogenation.[4] The resulting metabolites have been

demonstrated to be significantly less potent at human and rat adrenoceptors compared to the

parent compound.

Metabolic Pathways
The principal metabolic pathways for tasipimidine are:

Demethylation: This reaction involves the removal of a methyl group from the methoxy

moiety of the tasipimidine molecule.

Dehydrogenation: This process involves the removal of hydrogen atoms, leading to the

formation of a more oxidized metabolite.

A combination of these pathways can also occur, resulting in a demethylated dehydrogenation

product, which has been detected at trace levels in dog plasma after high doses of

tasipimidine.
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Primary metabolic pathways of tasipimidine.

Excretion
Tasipimidine is characterized as a highly cleared compound that is rapidly eliminated from

circulation in dogs. The primary route of excretion for the unchanged drug is via the kidneys

into the urine.
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Quantitative Excretion Data
A significant portion of tasipimidine is excreted unchanged in the urine. In dogs, approximately

25% of the administered dose is excreted as the parent compound in urine. The circulating

metabolites are also cleared through urine, but to a much lesser extent compared to

tasipimidine itself.

Pharmacokinetic Parameters (Canine)
The pharmacokinetic profile of tasipimidine has been characterized in dogs, providing

valuable insights into its absorption and disposition.

Summary of Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of tasipimidine in dogs.
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Parameter Value Species
Study
Conditions

Citation

Oral

Bioavailability
~60% Dog (Beagle) Fasted state

Time to

Maximum

Plasma

Concentration

(Tmax)

0.5 - 1.5 hours Dog (Beagle)
30 µg/kg oral

dose, fasted

Maximum

Plasma

Concentration

(Cmax)

~5 ng/mL Dog (Beagle)
30 µg/kg oral

dose, fasted

Volume of

Distribution (Vd)
3 L/kg Dog -

Total Clearance 21 mL/min/kg Dog
10 µg/kg i.v.

bolus

Terminal Half-life

(t½)
1.7 hours Dog

Oral

administration,

fasted

Plasma Protein

Binding
~17% Dog In vitro

Experimental Protocols
The data presented in this guide are derived from preclinical studies, primarily in Beagle dogs.

The methodologies employed in these studies are crucial for the interpretation of the results.

Pharmacokinetic Study in Dogs
A representative experimental design for evaluating the pharmacokinetics of tasipimidine is as

follows:
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Animal Model: Healthy laboratory Beagle dogs.

Study Design: The studies often involve single or repeated dosing in crossover or parallel-

group designs. For oral administration studies, animals are typically fasted overnight.

Dosing: Tasipimidine is administered as an oral solution at specified dose levels (e.g., 20

µg/kg, 30 µg/kg).

Sample Collection: Blood samples are collected from the jugular vein at predetermined time

points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 8, and 12

hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and

kept on ice.

Sample Processing: Plasma is separated by centrifugation at low temperatures (e.g., 1700-

1800g for 10 minutes at 4°C).

Bioanalysis: The concentrations of tasipimidine and its metabolites in plasma are quantified

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the

Curve), and t½ are calculated using non-compartmental analysis with software like Phoenix

WinNonlin.
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A typical experimental workflow for pharmacokinetic studies.

Conclusion
The metabolism of tasipimidine is primarily driven by demethylation and dehydrogenation,

leading to less active metabolites. The drug is rapidly cleared, with a notable portion excreted

unchanged in the urine. The pharmacokinetic profile in dogs is characterized by good oral
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bioavailability and a relatively short half-life. The experimental protocols outlined provide a

basis for the design of future non-clinical and clinical studies. As tasipimidine progresses

through clinical trials in humans, further elucidation of its metabolism and excretion in humans

will be a key area of investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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